EMIMPF6 has gained significant attention in scientific research due to its unique properties that make it well-suited for various electrochemical applications. Here are some key areas of exploration:
EMIMPF6 is a prominent ionic liquid (IL), a category of salts with melting points below 100°C. These ILs possess several advantages over conventional solvents, including high thermal stability, wide electrochemical window, and non-flammability. These characteristics make EMIMPF6 a valuable electrolyte in various electrochemical devices, such as batteries, fuel cells, and supercapacitors.
EMIMPF6 serves as a promising medium for studying and designing electrocatalysts. Its tunable properties and ability to dissolve various transition metal salts enable researchers to explore new and efficient electrocatalysts for diverse applications, including water splitting, CO2 reduction, and fuel cell reactions.
Beyond electrochemistry, EMIMPF6 finds applications in various material science research areas:
EMIMPF6 can be employed as a precursor for the synthesis of novel materials with specific functionalities. For instance, researchers utilize it to prepare porous materials, ionic liquid polymers, and task-specific ionic liquids for tailored applications in catalysis, separation, and sensing.
Due to its excellent lubricity and thermal stability, EMIMPF6 is being investigated as a potential lubricant for various tribological applications. Its lubricant properties can be further enhanced by incorporating additives or designing task-specific ionic liquids.
EMIMPF6 is also explored in other scientific research domains, including:
EMIMPF6 serves as a reaction medium or catalyst for various organic reactions, offering advantages like improved reaction rates, selectivity, and recyclability compared to traditional methods.
EMIMPF6 demonstrates potential in facilitating the conversion of biomass into valuable biofuels and chemicals due to its ability to dissolve biomass and promote specific reactions.
1-Ethyl-3-methylimidazolium hexafluorophosphate is a specific type of ionic liquid characterized by its unique chemical structure, which includes an ethyl and a methyl group attached to the imidazolium ring. Its molecular formula is and it has a molecular weight of approximately 256.13 g/mol. This compound is notable for being a task-specific ionic liquid, which means it can be tailored for particular applications due to its favorable physical properties, such as low melting point and high thermal stability .
The compound appears as a white or colorless crystalline solid and is soluble in various organic solvents, making it versatile for different chemical processes. Its ionic nature results in unique properties such as low vapor pressure and high ionic conductivity, which are advantageous in numerous applications, particularly in electrochemistry .
The mechanism of action of EMIM PF₆ depends on the specific application. Here are some examples:
For instance, when combined with other reagents, it can facilitate nucleophilic substitutions or serve as a medium for reactions involving charged species. Additionally, its ability to dissolve salts makes it useful in the preparation of electrolyte solutions for batteries .
Research into the biological activity of 1-ethyl-3-methylimidazolium hexafluorophosphate has shown that it exhibits low toxicity towards various biological systems. Its ionic liquid nature allows for interactions with biomolecules without significant adverse effects. Studies have indicated its potential use in drug delivery systems due to its ability to encapsulate pharmaceutical compounds effectively.
Moreover, its biocompatibility suggests potential applications in biomedical fields, such as tissue engineering and regenerative medicine, where non-toxic materials are crucial .
The synthesis of 1-ethyl-3-methylimidazolium hexafluorophosphate typically involves the reaction of 1-ethyl-3-methylimidazole with hexafluorophosphoric acid or its salts. The general synthetic route can be summarized as follows:
1-Ethyl-3-methylimidazolium hexafluorophosphate has a wide range of applications across various fields:
Interaction studies involving 1-ethyl-3-methylimidazolium hexafluorophosphate focus on its behavior with various ions and molecules. These studies reveal how the ionic liquid interacts with different substrates, influencing solubility and reactivity.
For example, research has shown that this ionic liquid can stabilize certain metal ions in solution, facilitating their extraction or incorporation into complexes. Additionally, studies on its interaction with biomolecules indicate minimal disruption to biological functions, making it suitable for biotechnological applications .
Several compounds share structural similarities with 1-ethyl-3-methylimidazolium hexafluorophosphate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
1-Methyl-3-hexylimidazolium hexafluorophosphate | CHFNP | Higher hydrophobicity due to longer alkyl chain |
1-Butyl-3-methylimidazolium hexafluorophosphate | CHFNP | Increased viscosity compared to 1-ethyl variant |
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | CHFNOS | Different anion leading to distinct electrochemical properties |
These compounds exhibit variations in properties such as viscosity, hydrophobicity, and thermal stability due to differences in their alkyl chain lengths or anionic components. The unique combination of ethyl and methyl groups along with the hexafluorophosphate anion gives 1-ethyl-3-methylimidazolium hexafluorophosphate distinctive characteristics that make it particularly suitable for specific applications like battery technology and catalysis .
The quaternization reaction between 1-methylimidazole and ethyl halides represents the fundamental step in synthesizing 1-ethyl-3-methylimidazolium hexafluorophosphate. This reaction follows a nucleophilic substitution mechanism (SN2) where the nitrogen atom of 1-methylimidazole attacks the electrophilic carbon of the ethyl halide. The reaction typically employs ethyl bromide as the alkylating agent due to its optimal balance between reactivity and availability.
Research has demonstrated that the quaternization reaction exhibits second-order kinetics, with the rate being dependent on both the concentration of 1-methylimidazole and the alkyl halide. The reaction mechanism involves the formation of a polar transition state, making the process highly sensitive to solvent polarity. Studies using microwave-assisted synthesis have shown significant improvements in reaction rates, with complete conversion achieved in as little as 75 seconds under 240-watt microwave irradiation at elevated temperatures.
The quaternization process typically yields 1-ethyl-3-methylimidazolium bromide as an intermediate product. When conducted in acetonitrile at 80°C, the reaction between equimolar amounts of 1-methylimidazole and ethyl bromide proceeds smoothly, with yields consistently exceeding 85% under optimized conditions. The exothermic nature of the reaction, with heat of reaction measured at -96 kilojoules per mole, necessitates careful temperature control to prevent thermal decomposition.
Temperature optimization studies reveal that reaction rates increase substantially with temperature, though excessive heating can lead to product degradation. Optimal quaternization temperatures range from 80°C to 120°C, depending on the solvent system employed. The reaction time varies significantly based on temperature, with complete conversion achieved in 2-5 hours at 80°C compared to minutes at elevated temperatures under microwave conditions.
The second crucial step in synthesizing 1-ethyl-3-methylimidazolium hexafluorophosphate involves anion metathesis, where the bromide anion from the quaternization step is replaced with hexafluorophosphate. This process typically employs potassium hexafluorophosphate as the anion source in aqueous or mixed solvent systems.
The metathesis reaction proceeds through ion exchange, where the ionic liquid product exhibits substantially different physical properties compared to the halide precursor. Research demonstrates that the choice of metathesis reagent significantly affects the final product purity and yield. Potassium hexafluorophosphate remains the preferred reagent due to its stability and the favorable thermodynamics of the exchange process.
Experimental investigations reveal that metathesis reactions typically achieve completion within 2-4 hours at room temperature when conducted in water or polar organic solvents. The driving force for the reaction stems from the formation of the poorly water-soluble 1-ethyl-3-methylimidazolium hexafluorophosphate and the highly soluble potassium bromide byproduct. This solubility difference facilitates product separation and purification.
Studies on various fluorocomplex anions demonstrate that hexafluorophosphate anions form stable ionic liquids with melting points around 64°C. The metathesis approach enables the preparation of numerous 1-ethyl-3-methylimidazolium salts with different anions, including hexafluoroantimonate, tetrafluoroborate, and other fluorocomplex species, each exhibiting distinct physicochemical properties.
An alternative synthetic approach involves the complexation of boron trifluoride with various 1-ethyl-3-methylimidazolium salts to generate complex anion structures. This methodology enables the preparation of 1-ethyl-3-methylimidazolium salts with boron trifluoride-containing anions, designated as [BF₃X]⁻ complexes.
The complexation reaction is highly exothermic and requires careful temperature control through intermittent cooling. Research indicates that the success of this approach depends critically on the donicity, basicity, and stability of the precursor anion. Low-donicity anions such as bis(trifluoromethylsulfonyl)imide and triflate cannot effectively coordinate with boron trifluoride under typical reaction conditions.
Moderate-donicity anions including methanesulfonate, ethyl sulfate, hydrogen sulfate, and tosylate successfully form the corresponding complex ionic liquids. The resulting products exhibit modified physicochemical properties compared to their precursors, including altered density, viscosity, and conductivity characteristics. Nuclear magnetic resonance spectroscopy confirms the formation of [BF₃X]⁻ complexes through characteristic chemical shift patterns and coupling constants.
The chemical shifts of the acidic C-2 hydrogen in the imidazolium cation show upfield shifts of approximately 0.52 parts per million after complexation, indicating weaker basicity of the [BF₃X]⁻ anions compared to the original anions. This synthetic approach provides access to ionic liquids with tailored properties for specific applications requiring modified anion characteristics.
Solvent selection plays a critical role in optimizing the synthesis of 1-ethyl-3-methylimidazolium hexafluorophosphate, particularly during the quaternization step. Comprehensive kinetic studies demonstrate that reaction rates vary by more than an order of magnitude depending on the solvent employed. Acetonitrile emerges as the optimal solvent for quaternization reactions, providing the highest reaction rates among tested solvents.
Linear solvation energy relationship analysis reveals that the reaction rate correlates strongly with solvent dipolarizability parameters, followed by basicity parameters. The acidity parameter exhibits a negative correlation with reaction rate, suggesting that highly acidic solvents hinder the nucleophilic attack of 1-methylimidazole on the alkyl halide. This relationship enables predictive modeling of reaction rates in untested solvent systems.
Solvent | Rate Constant (×10⁻⁵ dm³·mol⁻¹·s⁻¹) | Kamlet-Taft Parameters |
---|---|---|
Acetonitrile | 15.31 | π* = 0.75, β = 0.31, α = 0.19 |
Methanol | 1.25 | π* = 0.60, β = 0.66, α = 0.93 |
Dimethylformamide | 8.47 | π* = 0.88, β = 0.69, α = 0.00 |
Tetrahydrofuran | 3.22 | π* = 0.58, β = 0.55, α = 0.00 |
Neat Reaction | 12.95 | - |
Temperature control optimization studies indicate that reaction rates increase exponentially with temperature following Arrhenius behavior. However, excessive temperatures can lead to side reactions and product decomposition. Optimal temperature ranges for quaternization reactions fall between 80°C and 120°C, balancing reaction rate with product stability considerations.
Continuous synthesis approaches using microreactors enable operation at higher temperatures without thermal runaway due to enhanced heat transfer characteristics. These systems achieve space-time yields of 506 kilograms per liter per day, substantially exceeding conventional batch synthesis performance. The high surface area to volume ratio in microreactors prevents thermal degradation while enabling solvent-free operation at elevated temperatures.
Achieving high-purity 1-ethyl-3-methylimidazolium hexafluorophosphate requires sophisticated purification strategies due to the unique properties of ionic liquids. Traditional purification methods such as distillation and recrystallization prove inadequate due to negligible vapor pressure and liquid-phase stability at room temperature.
Liquid-liquid continuous extraction emerges as the most effective purification technique for removing organic halide salts, organic salts, halide residues, acid residues, and excess alkali metals. This method involves dissolving the unpurified ionic liquid in water or water-cosolvent mixtures, followed by continuous extraction with organic solvents in specialized distillation extraction apparatus.
The purification process requires careful optimization of ionic liquid concentration in the mixed solution, typically ranging from 10% to 90% by weight depending on solubility characteristics. Higher concentrations may result in co-extraction of impurities with the target product, reducing purification efficiency. Lower concentrations decrease yield but enhance selectivity for the ionic liquid over impurities.
Purification Parameter | Optimal Range | Effect on Purity |
---|---|---|
Ionic Liquid Concentration | 30-60% w/w | Balanced efficiency and selectivity |
Extraction Temperature | 60-80°C | Enhanced mass transfer |
Extraction Time | 4-8 hours | Complete impurity removal |
Organic Solvent Selection | Dichloromethane/Chloroform | Selective ionic liquid extraction |
Cosolvent selection includes methanol, ethanol, propanol, butanol, acetone, dioxane, or acetonitrile, all capable of forming homogeneous phases with water. The extracting organic solvent must selectively extract the ionic liquid while leaving impurities in the aqueous phase. Post-extraction treatment involves solvent removal through distillation and water removal under reduced pressure.
Industrial-scale synthesis of 1-ethyl-3-methylimidazolium hexafluorophosphate presents several technical and economic challenges that must be addressed for commercial viability. The highly exothermic nature of the quaternization reaction poses significant heat management challenges in large-scale reactors, requiring sophisticated temperature control systems to prevent thermal runaway.
Batch synthesis scaling encounters limitations due to heat transfer constraints and mixing efficiency in large vessels. The reaction heat of -96 kilojoules per mole necessitates rapid heat removal to maintain optimal reaction temperatures. Traditional stirred tank reactors struggle to provide adequate heat transfer rates for safe operation at industrial scales.
Continuous synthesis approaches using microreactor technology offer superior scalability prospects through numbering-up strategies rather than scaling-up individual reactors. Multiple parallel microreactor units enable linear capacity increases while maintaining optimal heat and mass transfer characteristics. This approach has demonstrated successful operation at temperatures up to 120°C with space-time yields exceeding conventional batch processes.
Material handling challenges arise from the hygroscopic nature of many ionic liquid intermediates and products. Moisture sensitivity requires inert atmosphere handling and specialized storage systems to prevent contamination and hydrolysis. The high viscosity of some intermediate products complicates pumping and transfer operations in continuous synthesis systems.
Economic considerations include raw material costs, energy requirements for heating and cooling, and purification costs. The multi-step synthesis involving quaternization and metathesis increases production complexity compared to simpler chemical products. Waste stream management, particularly disposal of aqueous streams containing fluoride-based salts, requires specialized treatment facilities.
Quality control requirements for high-purity ionic liquids demand sophisticated analytical capabilities including nuclear magnetic resonance spectroscopy, ion chromatography, and elemental analysis. These analytical requirements increase production costs but ensure product specifications for demanding applications in electrochemistry and catalysis.
Corrosive;Irritant